molecular formula C10H17NO5 B11876489 (S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate

(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B11876489
M. Wt: 231.25 g/mol
InChI Key: WEBIDXSMXBWQKK-QMMMGPOBSA-N
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Description

(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and a methoxycarbonyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the intermediate compound with methoxycarbonyl chloride in the presence of a base such as triethylamine.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The tetrahydro-2H-pyran ring and methoxycarbonyl group play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate: The enantiomer of the compound with different stereochemistry.

    Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate: The racemic mixture containing both (S)- and ®-enantiomers.

Uniqueness

(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is unique due to its specific (S)-configuration, which imparts distinct chemical and biological properties. This stereochemistry can significantly influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetate

InChI

InChI=1S/C10H17NO5/c1-14-9(12)8(11-10(13)15-2)7-3-5-16-6-4-7/h7-8H,3-6H2,1-2H3,(H,11,13)/t8-/m0/s1

InChI Key

WEBIDXSMXBWQKK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1CCOCC1)NC(=O)OC

Canonical SMILES

COC(=O)C(C1CCOCC1)NC(=O)OC

Origin of Product

United States

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